
4-Benzyl-cis-2,6-dimethylmorpholine
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Description
4-Benzyl-cis-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic methodologies are optimal for producing 4-Benzyl-cis-2,6-dimethylmorpholine with high stereochemical purity?
The synthesis of cis-2,6-dimethylmorpholine derivatives typically involves cyclization of diisopropanolamine using concentrated sulfuric acid (185°C–220°C), achieving a thermodynamic equilibrium favoring ~88% cis-isomer . To incorporate the benzyl group at the 4-position, selective alkylation via nucleophilic substitution or reductive amination may be employed, with purification steps (e.g., fractional distillation over packed columns) critical for isolating the cis-isomer from trans-contaminants . Yield optimization requires balancing reaction temperature and acid concentration to minimize oxidative degradation (evidenced by SO₂ evolution) .
Q. Basic: How can the stereochemical configuration of this compound be unambiguously confirmed?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for distinguishing cis- and trans-isomers. For cis-2,6-dimethylmorpholine derivatives, characteristic coupling constants (e.g., axial-equatorial proton interactions) and chemical shifts in the range of δ 1.2–1.4 ppm (methyl groups) confirm stereochemistry . X-ray crystallography may resolve ambiguities in complex derivatives .
Q. Advanced: What experimental approaches are used to study isomer-specific metabolic pathways of this compound in mammalian models?
High-pressure liquid chromatography (HPLC) coupled with radiolabeled isotopes (e.g., 3H) enables tracking of cis- and trans-isomer metabolites in urine and tissues. Studies in Syrian hamsters revealed that cis-isomers undergo faster hepatic oxidation, producing reactive intermediates like 7-methylguanine adducts, while trans-isomers exhibit slower metabolic conversion . Comparative analyses across species (rats, guinea pigs) highlight interspecies variability in cytochrome P450-mediated activation .
Q. Advanced: How does the benzyl substituent at the 4-position influence the mutagenic potential of cis-2,6-dimethylmorpholine derivatives?
The benzyl group enhances lipophilicity, facilitating DNA adduct formation. In N-nitroso derivatives (e.g., N-nitroso-2,6-dimethylmorpholine), the cis-configuration promotes alkylation at the Ki-ras gene’s codon 12, causing G→D mutations in pancreatic tumors . Structure-activity relationship (SAR) studies using site-directed mutagenesis and PCR sequencing reveal that steric effects from the benzyl group stabilize DNA-intercalating intermediates .
Q. Advanced: What carcinogenicity models are most relevant for evaluating this compound derivatives?
Syrian golden hamsters are preferred due to their susceptibility to pancreatic ductal carcinoma induced by N-nitroso-cis-2,6-dimethylmorpholine derivatives. Dose-response studies (e.g., 12 mg/kg body weight) combined with histopathological analysis of O6-methylguanine adducts in ductal cells provide mechanistic insights into alkylating agent toxicity . Comparative studies in European hamsters further differentiate species-specific repair mechanisms .
Q. Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for quantifying low concentrations (ppb levels) in tissues. Derivatization with pentafluorobenzoyl chloride enhances detection sensitivity . For non-volatile metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred .
Q. Advanced: How do structural modifications at the morpholine ring affect the compound’s interaction with cellular targets?
Substitutions at the 4-position (e.g., benzyl, cycloalkyl) modulate steric hindrance and electron density, altering binding to enzymes like DNA methyltransferases. Molecular docking simulations and comparative SAR studies with 4-cyclododecyl analogs (e.g., dodemorph) show that bulky substituents reduce off-target binding but increase metabolic stability .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Due to its potential carcinogenicity (e.g., N-nitroso derivatives), use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor vapor pressure (0.02 mmHg at 25°C) and flash point (41°C) to prevent inhalation or combustion . Waste disposal must follow EPA guidelines for nitroso compounds .
Q. Advanced: What computational tools are used to predict the environmental persistence of this compound derivatives?
Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate biodegradation half-lives and bioaccumulation factors (logP ~2.5–3.0). Hydrolysis studies at pH 7–9 reveal slow degradation (<10% in 28 days), suggesting moderate persistence in aquatic systems .
Q. Advanced: How do cis- and trans-isomers differ in their inhibition of fungal cytochrome b₅ reductase?
cis-2,6-dimethylmorpholine derivatives exhibit higher binding affinity to the enzyme’s hydrophobic pocket due to favorable van der Waals interactions. Enzyme kinetics assays (e.g., IC₅₀ measurements) show cis-isomers inhibit NADPH oxidation at nM concentrations, whereas trans-isomers require µM doses .
Properties
CAS No. |
61883-58-7 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2R,6S)-4-benzyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ |
InChI Key |
LLKJAIKKDGIIJW-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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